molecular formula C15H24ClNO2 B1397362 4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220031-45-7

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397362
CAS No.: 1220031-45-7
M. Wt: 285.81 g/mol
InChI Key: XKJRITHCPSTSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound used in scientific research. It is known for its unique properties, which enable advancements in various fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(2-Phenoxyethoxy)ethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for research and development .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Phenoxyethoxy)ethyl]piperidine
  • 2-(2-Phenoxyethoxy)ethyl chloride
  • Piperidine derivatives

Uniqueness

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride stands out due to its unique combination of the piperidine ring and the phenoxyethoxyethyl group. This structure imparts specific chemical and biological properties that make it valuable in various research applications .

Properties

IUPAC Name

4-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-4-15(5-3-1)18-13-12-17-11-8-14-6-9-16-10-7-14;/h1-5,14,16H,6-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRITHCPSTSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.